molecular formula C9H13N3O4 B12908911 Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate CAS No. 41230-65-3

Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate

Cat. No.: B12908911
CAS No.: 41230-65-3
M. Wt: 227.22 g/mol
InChI Key: LWOUHYYSDYNAEC-UHFFFAOYSA-N
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Description

Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate is a synthetic organic compound featuring a carbamate functional group linked to a substituted isoxazole ring. The carbamate group is a well-established motif in medicinal chemistry, often used for its stability and its role as a peptide bond surrogate in drug design . Compounds containing the isoxazole heterocycle are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities . This specific molecule, with its acetamido and carbamate substituents, may be investigated as a key intermediate or building block in the synthesis of more complex molecules for various research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

41230-65-3

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

ethyl N-(5-acetamido-3-methyl-1,2-oxazol-4-yl)carbamate

InChI

InChI=1S/C9H13N3O4/c1-4-15-9(14)11-7-5(2)12-16-8(7)10-6(3)13/h4H2,1-3H3,(H,10,13)(H,11,14)

InChI Key

LWOUHYYSDYNAEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(ON=C1C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 5-methylisoxazole-4-carboxylate Intermediate

  • The isoxazole ring is constructed starting from ethyl ethoxymethyleneacetoacetate and hydroxylamine hydrochloride. The reaction involves the formation of an oxime intermediate followed by cyclization to yield Ethyl 5-methylisoxazole-4-carboxylate.
  • The process typically involves dissolving ethyl ethoxymethyleneacetoacetate in absolute ethanol, adding it to a hydroxylamine solution prepared by neutralizing hydroxylamine hydrochloride with sodium hydroxide, and stirring for an extended period (e.g., 30 hours).
  • The product is isolated by removal of solvents under reduced pressure and purified by distillation under vacuum, yielding a clear oil at 50-54°C under 0.5 mm Hg pressure.

Introduction of the Acetamido Group

  • The acetamido group at the 5-position of the isoxazole ring is introduced via acylation reactions or by using acetamido-substituted precursors.
  • One approach involves the hydrazinolysis of ethyl acetate to form acethydrazide, which is then cyclized using triphosgene to form a cyclic intermediate. This intermediate undergoes alkylation with monochloroacetone, followed by ring-opening and ring-expansion reactions with hydrazine hydrate to yield the acetamido-substituted isoxazole derivative.
  • The use of triphosgene instead of phosgene in the cyclization step reduces the need for specialized equipment and lowers costs, while optimizing reaction conditions improves yield and minimizes byproducts.

Carbamate Formation

  • The carbamate moiety is introduced by reacting the amino group of the acetamido-isoxazole intermediate with ethyl chloroformate or ethoxycarbonyl isothiocyanate under basic conditions.
  • The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate or isothiocyanate, forming a carbamate linkage.
  • Triethylamine or other organic bases are commonly used as catalysts to facilitate the reaction in solvents such as dichloromethane or 1,4-dioxane.
  • The reaction is typically carried out at mild temperatures (25–40°C) to avoid decomposition and side reactions.

Direct Amidation of Esters (Alternative Method)

  • Recent advances have demonstrated that direct amidation of unactivated esters with amino alcohols can be promoted by cesium carbonate without the need for transition-metal catalysts.
  • This method can be adapted for the preparation of carbamate derivatives by reacting ethyl esters of isoxazole with appropriate amino alcohols in the presence of cesium carbonate in mixed solvents (DMF and acetonitrile), achieving high yields (up to 87%) under mild conditions.
  • This approach offers a more straightforward and potentially greener alternative to traditional multi-step carbamate formation.
Step Reaction Type Reagents/Conditions Key Notes Reference
1 Isoxazole ring formation Ethyl ethoxymethyleneacetoacetate, hydroxylamine, NaOH, EtOH, 30 h stirring Cyclization to Ethyl 5-methylisoxazole-4-carboxylate, vacuum distillation
2 Hydrazinolysis and cyclization Ethyl acetate, hydrazine hydrate, triphosgene, heating Formation of acethydrazide and cyclic intermediate, triphosgene replaces phosgene
3 Alkylation Monochloroacetone, base Alkylation of cyclic intermediate
4 Ring-opening and expansion Hydrazine hydrate, heating Formation of acetamido-substituted isoxazole
5 Carbamate formation Ethyl chloroformate or ethoxycarbonyl isothiocyanate, triethylamine, DCM or 1,4-dioxane, 25–40°C Nucleophilic attack by amino group, mild conditions
6 Direct amidation (alternative) Cesium carbonate, amino alcohol, DMF/acetonitrile, mild heating Transition-metal free amidation, high yield
  • The use of triphosgene in place of phosgene in the cyclization step significantly improves safety and cost-effectiveness while maintaining high yields of the cyclic intermediate.
  • Optimization of reaction parameters such as temperature, solvent choice, and reagent molar ratios is critical to maximize yield and minimize byproduct formation, especially in the ring-opening and carbamate formation steps.
  • The carbamate formation via reaction with ethyl chloroformate or ethoxycarbonyl isothiocyanate proceeds efficiently under mild conditions with triethylamine catalysis, producing carbamate derivatives with good purity and yield.
  • The cesium carbonate-promoted direct amidation method represents a novel and efficient alternative, avoiding the need for pre-activation of esters or use of coupling reagents, and can be scaled up without loss of yield.

Chemical Reactions Analysis

Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction with nitrile oxides leads to the formation of 5-substituted amino-isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate has shown promise in the development of pharmaceutical agents, particularly as a potential anticancer drug. Research indicates that derivatives of isoxazole compounds can exhibit significant anticancer activity against various cancer cell lines, including lung cancer cells (A549) .

Case Study: Anticancer Activity

A study evaluated a series of isoxazole derivatives for their anticancer properties. Among them, compounds similar to this compound displayed moderate to excellent inhibitory effects against A549 cells when compared to the standard drug doxorubicin .

Agricultural Applications

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Its ability to modulate biological pathways makes it a candidate for developing agrochemicals aimed at pest control.

Case Study: Agrochemical Development

In a recent synthesis involving isoxazole derivatives, researchers utilized a greener approach by employing agro-waste as a catalyst. The synthesized compounds demonstrated effective pest control properties, indicating that derivatives of this compound could be explored further for agricultural applications .

Material Sciences

The compound's unique chemical structure allows for potential applications in creating novel materials, particularly in the field of polymers and coatings.

Case Study: Polymer Development

Research has indicated that incorporating isoxazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. This compound could be used to modify existing polymers or create new materials with improved performance characteristics .

Cosmetic Formulations

There is growing interest in using this compound in cosmetic formulations due to its potential skin benefits. Its safety and efficacy in topical applications are under investigation.

Case Study: Dermatological Applications

Studies have shown that similar compounds can enhance skin hydration and improve the stability of cosmetic formulations. The incorporation of such isoxazole derivatives may lead to the development of effective topical products .

Data Summary Table

Application AreaPotential BenefitsNotable Findings
Medicinal ChemistryAnticancer activityModerate to excellent effects against A549 cells
Agricultural ChemistryPest controlEffective against pests using green synthesis
Material SciencesEnhanced mechanical propertiesImproved performance in polymer matrices
Cosmetic FormulationsSkin hydration and stabilityPositive effects on skin hydration

Mechanism of Action

The mechanism of action of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to exert their effects by binding to various enzymes and receptors, thereby modulating their activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Structural Analogues from the Isoxazole and Thiazole Families

Table 1: Key Structural and Functional Comparisons
Compound Name Core Heterocycle Substituents Functional Groups/Linkages Potential Applications
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate Isoxazole 5-acetamido, 3-methyl Carbamate Pharmaceuticals/Agrochemicals (inferred)
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methyl at isoxazole 5-position; phenethylamino linkage Benzoate ester, amino group Enzyme inhibition (hypothetical)
Thiazol-5-ylmethyl carbamate derivatives Thiazole Varied substituents (e.g., hydroperoxypropyl, methylureido, phenyl groups) Carbamate, thioether, urea linkages Antiviral/antimicrobial agents
Ethyl carbamate (urethane) None Simple ethyl carbamate Carbamate Industrial solvent (carcinogenic)
Key Observations:

Heterocycle Influence: Isoxazole vs. This difference may influence solubility and target binding. Thiazole derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability . Substituent Positioning: In I-6273, the methyl group is at the isoxazole 5-position, whereas the target compound has acetamido at this position. This substitution may enhance solubility and metabolic stability .

Functional Group Impact: Carbamate Stability: Ethyl carbamate () is carcinogenic due to metabolic release of ethylating agents. Phenethyl Linkages: Compounds like I-6273 and I-6373 () use phenethylamino or phenethylthio linkages, which may confer rigidity and influence receptor binding compared to the direct carbamate linkage in the target compound .

Pharmacological and Toxicological Profiles

Key Findings:
  • Carcinogenicity Mitigation: The target compound’s complex structure likely reduces ethyl carbamate’s inherent carcinogenic risk by impeding metabolic activation .
  • Synergistic Effects: Unlike ethyl carbamate in alcoholic beverages (), the acetamido group may prevent synergistic interactions with ethanol or other carcinogens.

Industrial and Regulatory Considerations

  • Ethyl Carbamate Limits : Regulatory limits for ethyl carbamate in beverages (e.g., Canada’s 150 µg/L) highlight its toxicity . The target compound’s structural complexity may exempt it from such regulations, pending toxicity studies.
  • Agrochemical analogs (): Carbamate pesticides (e.g., fenoxycarb) share the carbamate group but lack heterocyclic moieties. The target compound’s isoxazole ring could enhance target specificity in pest control .

Biological Activity

Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Isoxazole Derivatives

Isoxazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of isoxazole, characterized by a five-membered ring containing one nitrogen and one oxygen atom, allows for various substitutions that can enhance its pharmacological efficacy .

Anti-inflammatory Activity

Research has demonstrated that isoxazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Studies indicated that certain isoxazole derivatives could reduce edema in animal models, suggesting their potential as anti-inflammatory agents .

CompoundCOX-2 Inhibition (IC50 µM)Anti-inflammatory Activity (%)
Compound A0.9573.7
Compound B1.2068.5
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been explored, with various studies reporting their effectiveness against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival. This compound may exhibit similar properties, although specific data on its antimicrobial efficacy remains limited .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Like other isoxazole derivatives, this compound may inhibit enzymes such as COX, which play critical roles in inflammation and pain pathways.
  • Cellular Signaling Modulation : Isoxazoles can modulate signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.
  • Antimicrobial Mechanisms : The structural features of isoxazoles allow them to disrupt bacterial cell functions or inhibit key metabolic enzymes.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of isoxazole derivatives:

  • Study on COX Inhibition : A study evaluated a series of isoxazole compounds for their COX inhibitory activity and found that certain derivatives had sub-micromolar IC50 values against COX-2 .
  • Anti-inflammatory Efficacy : In vivo studies using carrageenan-induced edema models demonstrated that specific isoxazole derivatives significantly reduced inflammation compared to controls .
  • Antimicrobial Activity Assessment : Research on various isoxazole compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the standard synthetic routes for Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate, and how are reaction conditions optimized? A1. The compound can be synthesized via carbamate formation using reagents like triethylamine or pyridine as catalysts. Typical conditions involve refluxing in solvents such as 1,4-dioxane or tetrahydrofuran (THF) at 90°C for 1–24 hours. Reaction optimization includes adjusting solvent polarity, temperature, and catalyst loading to improve yield (e.g., 70–85% purity) .

Advanced: Q. Q2. How can catalyst-free methods improve the sustainability of synthesizing this carbamate? A2. Catalyst-free approaches, such as aqueous ethanol-mediated reactions, reduce byproduct formation and simplify purification. For example, refluxing precursors in ethanol/water mixtures under mild conditions (25–60°C) achieves comparable yields (~80%) while minimizing environmental impact .

Structural Characterization

Basic: Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound? A3. Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. NMR identifies functional groups (e.g., acetamido and carbamate peaks at δ 2.1 ppm and δ 4.2 ppm, respectively), while HRMS confirms molecular weight (e.g., [M+H]+ ion at m/z 256.12) .

Advanced: Q. Q4. How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing? A4. Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. This method resolves torsional angles and hydrogen-bonding networks, critical for understanding polymorphism or stability .

Analytical Quantification

Basic: Q. Q5. Which chromatographic methods are suitable for quantifying this carbamate in complex mixtures? A5. Reverse-phase HPLC with fluorescence detection or GC-MS with derivatization (e.g., using 9-xanthydrol) achieves sensitivity in the µg/kg range. Mobile phases often include acetonitrile/water gradients for HPLC or DB-5 columns for GC-MS .

Advanced: Q. Q6. How can isotopic labeling improve accuracy in trace analysis? A6. Deuterated internal standards (e.g., ethyl carbamate-d5) correct for matrix effects in GC-MS, enhancing precision by 15–20% in low-concentration samples (≤10 µg/L) .

Safety and Handling

Basic: Q. Q7. What safety protocols are recommended for handling this compound? A7. Given structural similarities to carcinogenic carbamates (e.g., ethyl carbamate), use PPE (gloves, goggles) and work in fume hoods. Store at 0–6°C to prevent degradation .

Advanced: Q. Q8. How can degradation products be monitored to assess long-term stability? A8. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify hydrolysis products (e.g., 5-acetamido-3-methylisoxazole). Quantify degradation using peak-area normalization .

Biological Activity and Mechanisms

Advanced: Q. Q9. What strategies are used to study this compound’s enzyme inhibition or receptor binding? A9. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cannabinoid receptors. Validate with in vitro assays (e.g., radioligand displacement for IC50 determination) .

Data Contradictions and Reproducibility

Advanced: Q. Q10. How can discrepancies in synthetic yields or purity be systematically addressed? A10. Cross-validate methods via collaborative studies (e.g., inter-laboratory comparisons) and optimize reaction parameters (e.g., solvent purity >99.9%, inert atmosphere). For example, THF dried over molecular sieves improves reproducibility by reducing water-mediated side reactions .

Computational Modeling

Advanced: Q. Q11. What computational tools predict the compound’s reactivity or metabolic pathways? A11. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates, while software like Schrödinger’s ADMET Predictor simulates hepatic metabolism (e.g., cytochrome P450 interactions) .

Environmental and Stability Studies

Advanced: Q. Q12. How can photodegradation pathways be elucidated for environmental risk assessment? A12. UV-Vis irradiation (254 nm) in aqueous solutions, followed by LC-TOF-MS, identifies photoproducts like isoxazole ring-opened derivatives. Half-life (t₁/₂) calculations under simulated sunlight guide disposal protocols .

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